molecular formula C11H9BrN2O B6532425 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine CAS No. 1515225-81-6

5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine

Cat. No.: B6532425
CAS No.: 1515225-81-6
M. Wt: 265.11 g/mol
InChI Key: KYXCHJLLJXEBQC-UHFFFAOYSA-N
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Description

5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine is a brominated pyridine derivative designed for use as a key synthetic intermediate in research and development. This compound is part of a class of pyridine-based chemicals that are in great demand as synthons for the preparation of more complex molecules with potential pharmacological activities . The molecular structure incorporates a bromine atom, which makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, a widely used method for carbon-carbon bond formation . This reactivity allows researchers to functionalize the pyridine core, facilitating the exploration of new chemical space in drug discovery programs. Pyridine and its derivatives are privileged scaffolds found in many therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and analgesics . As such, this compound serves as a valuable building block for constructing novel molecules for biological screening. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCHJLLJXEBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical product .

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications
5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine (4-Methoxybenzyl)oxy C₁₄H₁₃BrN₂O₂ 333.18 Enhanced lipophilicity due to aromatic ring
5-Bromo-2-(tetrahydrofuran-3-yloxy)pyridine Tetrahydrofuran-3-yloxy C₉H₁₀BrNO₂ 244.09 Improved solubility in polar solvents
5-Bromo-2-methoxy-3-methylpyridine Methoxy + 3-methyl C₇H₈BrNO 202.05 Refractive index: 1.554; used in synthetic intermediates
5-Bromo-2-morpholinopyridin-3-amine Morpholine + 3-amine C₁₀H₁₃BrN₄O 285.15 Bioactive; potential pharmaceutical applications

Key Observations :

  • Solubility : Oxygen-linked aliphatic groups (e.g., tetrahydrofuran-3-yloxy) improve aqueous solubility, whereas aromatic substituents (e.g., 4-methoxybenzyl) enhance lipid solubility .

Bromine Position and Reactivity

Bromine at position 5 is a common feature in pyridine derivatives for cross-coupling reactions. Notable comparisons:

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7): Bromine at position 5 and a trifluoromethyl group at position 3. The CF₃ group is strongly electron-withdrawing, accelerating Suzuki coupling reactivity compared to methyl or methoxy substituents .
  • 5-Bromo-2-iodopyridin-3-yl acetate : Iodine at position 2 and acetate at position 3. The iodide acts as a superior leaving group in nucleophilic substitutions compared to bromine .

Biological Activity

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom and a pyridine moiety, which enhance its reactivity and biological activity compared to similar compounds. The presence of the methoxy group contributes to its unique chemical properties, making it a valuable candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in various cellular processes:

  • Protein Kinase C (PKC) : This enzyme plays a crucial role in numerous signaling pathways. Inhibition of PKC by this compound suggests potential applications in cancer therapy, as PKC is often implicated in tumor progression.
  • Phosphoinositide 3-Kinase (PI3K) : Another important target, PI3K is involved in cell growth and survival. The inhibition of PI3K can lead to apoptosis in cancer cells, positioning this compound as a candidate for cancer treatment.

Induction of Apoptosis

The compound has been shown to induce apoptosis in various cancer cell lines. This property is particularly valuable for developing anticancer agents that selectively trigger cell death in malignant cells while sparing normal cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. This activity may be beneficial in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Its ability to inhibit key kinases suggests that it may modulate signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
5-Bromo-2-methylpyridineStructureLacks the methoxy group; different reactivity.
3-Methyl-2-(1-methylpiperidin-4-yloxy)pyridineStructureContains a piperidine moiety; different biological activity.
5-Bromo-pyridinyl etherStructureLacks the methyl substitution; different solubility and stability properties.

This table highlights how the unique substitution pattern of this compound contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Studies : In vitro experiments demonstrated that this compound effectively induces apoptosis in breast cancer and prostate cancer cell lines, with IC50 values indicating potent activity.
  • Inflammation Models : Animal models of inflammation showed reduced edema and cytokine levels following treatment with this compound, supporting its potential as an anti-inflammatory agent.
  • Enzyme Activity Assays : Assays measuring PKC and PI3K activity confirmed that this compound significantly inhibited these enzymes at low micromolar concentrations.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>100°C) may accelerate SNAr but risk side reactions like ring decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while THF may reduce yields due to poor solubility .

How does the bromine substituent at position 5 affect cross-coupling reactions (e.g., Suzuki-Miyaura) in derivative synthesis?

Advanced Research Question
The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. Key considerations:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances efficiency.
  • Substrate Compatibility : The electron-withdrawing pyridyloxy group at position 2 may reduce reactivity, requiring optimized conditions (e.g., elevated temperatures or microwave assistance) .

Q. Data Contradictions :

  • Some studies report lower yields when bulky substituents (e.g., 2-methylpyridin-3-yl) sterically hinder coupling partners. Adjusting ligand steric bulk (e.g., XPhos vs. SPhos) can mitigate this .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Advanced Research Question
Challenges :

  • Disorder : The 2-methylpyridin-3-yl group may exhibit rotational disorder, complicating electron density maps.
  • Twinned Crystals : Common in halogenated pyridines, requiring SHELXL or TWINABS for refinement .

Q. Methodology :

  • Use high-resolution synchrotron data (λ < 1 Å) to improve signal-to-noise ratios.
  • Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disordered regions .

How do structural modifications (e.g., substituent variations) impact biological activity in related pyridine derivatives?

Advanced Research Question
Case Studies :

  • Tetrahydrofuran-3-yl vs. 2-Methylpyridin-3-yl : The latter increases π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), enhancing binding affinity .
  • Bromine vs. Iodine : Bromine’s smaller size reduces steric hindrance but may lower halogen-bonding potential compared to iodine .

Q. Experimental Design :

  • Conduct SAR studies using analogs synthesized via parallel library approaches.
  • Validate via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ determination) .

What analytical techniques are most effective for characterizing purity and stability of this compound?

Basic Research Question
Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for substituent orientation).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and detects bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Monitors degradation under accelerated stability conditions (40°C/75% RH) to identify hydrolytic byproducts .

How does the compound’s electronic structure influence its reactivity in photoredox catalysis?

Advanced Research Question
Mechanistic Insights :

  • The pyridine ring’s electron-deficient nature facilitates single-electron transfer (SET) with photocatalysts (e.g., Ir(ppy)₃).
  • TD-DFT Calculations : Predict absorption maxima (~300 nm) and triplet-state energies, critical for designing light-driven reactions .

Q. Experimental Validation :

  • Use cyclic voltammetry to determine reduction potentials and correlate with catalytic efficiency .

What are the implications of conflicting solubility data in DMSO and water for formulation studies?

Basic Research Question
Data Analysis :

  • DMSO Solubility : >50 mg/mL (common for polar pyridines).
  • Aqueous Solubility : <0.1 mg/mL due to hydrophobic substituents.

Q. Resolution Strategies :

  • Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) to enhance bioavailability .

How can computational modeling predict metabolite pathways for toxicity screening?

Advanced Research Question
Methodology :

  • In Silico Tools : SwissADME predicts Phase I metabolites (e.g., oxidative debromination) and CYP450 interactions.
  • Validation : Compare with in vitro microsomal assays (human liver S9 fractions) to confirm major pathways .

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